molecular formula C24H24FN5O2 B2482947 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 851938-05-1

8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2482947
CAS RN: 851938-05-1
M. Wt: 433.487
InChI Key: ONHSGWNKFCGCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves complex pathways, including the Ni-catalyzed coupling reactions and nucleophilic aromatic displacement. For example, the synthesis of difluorobenz isoquinoline diones and chlorofluorobenz isoquinoline diones has been achieved through such intricate pathways, demonstrating the complexity and precision required in synthesizing these compounds (Krapcho & Ellis, 1998).

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives has been a subject of extensive study. The structural analysis reveals the influence of different substituents on the molecular configuration and properties. This analysis is crucial for understanding how modifications in the molecular structure can impact the binding affinities and activities of the compound, especially in biological contexts (Zagórska et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving isoquinoline derivatives highlight the reactivity and potential for further modification of these compounds. For instance, reactions leading to the formation of bis(aminoalkyl) amino substitution products showcase the chemical versatility and potential for derivatization of these molecules. Such reactions are pivotal in the development of compounds with desired chemical properties (Krapcho et al., 1998).

Scientific Research Applications

Analytical Chemistry Applications

  • High-Performance Thin-Layer Chromatography (HPTLC) for Drug Determination : A study by Rode and Tajne (2021) developed a specific and sensitive HPTLC method for determining linagliptin, a drug with a complex chemical structure similar to the query compound, in tablet dosage form. This method addresses challenges in analyzing drugs with complicated mobile phases and supports the suitability of proposed analytical methods for stability testing (Rode & Tajne, 2021).

Pharmacological Research

  • Medicinal Chemistry of Heterocyclic Compounds : Studies on isoquinoline derivatives and 8-hydroxyquinolines have highlighted their significant biological activities and potential in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Gupta et al. (2021) and Danao et al. (2021) reviewed the synthetic modifications of these compounds to develop potent drug molecules, underscoring the chemical versatility and therapeutic relevance of structures related to the query compound (Gupta, Luxami, & Paul, 2021; Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).

Molecular Sensing and Analysis

  • Fluorescent Probes for Metal Ion Detection : Mohamad et al. (2021) discussed the development of fluorescent chemosensors based on 8-aminoquinoline and its derivatives for zinc ion detection in environmental and biological applications. This highlights the application of structurally complex compounds in creating sensitive and selective probes for important analytical tasks (Mohamad et al., 2021).

properties

IUPAC Name

8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2/c1-27-22-21(23(31)28(2)24(27)32)30(13-16-7-9-19(25)10-8-16)20(26-22)15-29-12-11-17-5-3-4-6-18(17)14-29/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHSGWNKFCGCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC4=CC=CC=C4C3)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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